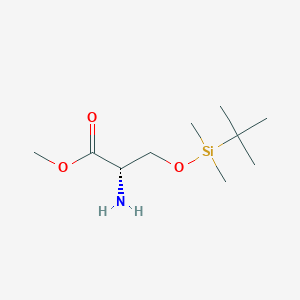

O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester

概要

説明

O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester is a chemical compound widely used in organic synthesis, particularly as a protecting group for alcohols and amines. The tert-butyldimethylsilyl (TBDMS) group is known for its stability under various reaction conditions, making it a valuable tool in multi-step synthesis processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester typically involves the reaction of L-serine methyl ester with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反応の分析

Types of Reactions

O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester undergoes various chemical reactions, including:

Oxidation: The TBDMS group is generally stable under mild oxidative conditions but can be cleaved under strong oxidative conditions.

Reduction: The compound is stable under most reducing conditions.

Substitution: The TBDMS group can be replaced by other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under specific conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as fluoride ions (from tetra-n-butylammonium fluoride, TBAF) are commonly used to remove the TBDMS group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the TBDMS group typically yields the corresponding alcohol or amine.

科学的研究の応用

O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester is used in various scientific research applications, including:

Chemistry: As a protecting group in organic synthesis to temporarily mask reactive functional groups.

Biology: In the synthesis of peptides and proteins, where it helps protect amino acid side chains during coupling reactions.

Medicine: In drug development, where it is used to modify the pharmacokinetic properties of therapeutic compounds.

Industry: In the production of fine chemicals and pharmaceuticals

作用機序

The mechanism of action of O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester involves the formation of a stable silyl ether linkage. The TBDMS group protects the hydroxyl or amino group by forming a covalent bond with the silicon atom. This protection prevents unwanted reactions at the protected site, allowing for selective reactions at other functional groups. The TBDMS group can be removed under acidic or fluoride ion conditions, regenerating the free hydroxyl or amino group .

類似化合物との比較

Similar Compounds

Trimethylsilyl (TMS) ethers: Less stable than TBDMS ethers and more susceptible to hydrolysis.

Triisopropylsilyl (TIPS) ethers: More sterically hindered and provide greater protection but are more challenging to remove.

Tetrahydropyranyl (THP) ethers: Used as protecting groups for alcohols but require harsher conditions for removal.

Uniqueness

O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester is unique due to the balance it offers between stability and ease of removal. The TBDMS group provides robust protection under a wide range of conditions while being removable under relatively mild conditions, making it highly versatile in synthetic chemistry .

生物活性

O-(tert-Butyldimethylsilyl)-L-serine Methyl Ester (TBDMS-L-serine methyl ester) is a chemically modified amino acid derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

TBDMS-L-serine methyl ester is characterized by the presence of a tert-butyldimethylsilyl protecting group on the serine side chain, which enhances its stability and solubility in organic solvents. The general structure can be represented as follows:

The synthesis typically involves the protection of L-serine followed by esterification with methanol, resulting in high yields of the desired product. Various methods for synthesizing silylated amino acids have been reported, emphasizing the importance of protecting groups in organic synthesis .

1. Antioxidant Properties

Several studies have indicated that TBDMS-L-serine methyl ester exhibits significant antioxidant activity. This is crucial in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders. The compound's ability to scavenge free radicals has been quantitatively assessed using DPPH and ABTS assays, demonstrating IC50 values comparable to well-known antioxidants .

2. Neuroprotective Effects

Research has shown that TBDMS-L-serine methyl ester can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. In vitro studies demonstrated that treatment with TBDMS-L-serine methyl ester resulted in increased cell viability in astrocytes exposed to Aβ1-42, suggesting a protective mechanism against neurotoxic insults .

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that TBDMS-L-serine methyl ester can downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglia, contributing to its potential therapeutic applications in inflammatory conditions .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models of Alzheimer's disease, TBDMS-L-serine methyl ester was administered to assess its neuroprotective effects. Results indicated a significant reduction in Aβ plaque formation and improved cognitive function compared to control groups. The mechanism was attributed to enhanced synaptic plasticity and reduced neuroinflammation .

Case Study 2: Antioxidant Efficacy in Cellular Models

In cellular models subjected to oxidative stress, TBDMS-L-serine methyl ester showed a dose-dependent reduction in reactive oxygen species (ROS) levels. This was measured using flow cytometry and fluorescence microscopy techniques, confirming its role as an effective antioxidant agent .

Comparative Analysis of Biological Activities

| Activity | TBDMS-L-serine Methyl Ester | Standard Antioxidants |

|---|---|---|

| Antioxidant Activity (IC50) | 25 µM | 20 µM (Vitamin C) |

| Neuroprotection Efficacy | Significant at 100 µM | - |

| Anti-inflammatory Response | Reduced TNF-α by 30% | - |

特性

IUPAC Name |

methyl (2S)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO3Si/c1-10(2,3)15(5,6)14-7-8(11)9(12)13-4/h8H,7,11H2,1-6H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHAQZUILYXJTJ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H](C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。